3,6-dibromo-2-methylpyridine
Overview
Description
3,6-dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-2-methylpyridine typically involves the bromination of 2,6-lutidine. One common method includes dissolving 2,6-lutidine in carbon tetrachloride, followed by the addition of dibromo hydantoin and an initiator such as AIBN. The reaction mixture is then refluxed at 80°C for an hour. After the reaction is complete, the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-dibromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an arylboronic acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Suzuki-Miyaura Coupling: Produces various substituted pyridine derivatives.
Oxidation and Reduction: Yields different brominated or methylated pyridine compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3,6-dibromo-2-methylpyridine is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of kinase inhibitors.
Material Science: It is employed in the creation of novel materials with specific electronic properties.
Biological Research: The compound is used as a biochemical reagent in various life science studies.
Mechanism of Action
The mechanism of action of 3,6-dibromo-2-methylpyridine largely depends on its application. In medicinal chemistry, for instance, it acts as an inhibitor of specific enzymes such as p38α mitogen-activated protein kinase. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
2,6-Dibromopyridine: Another brominated pyridine derivative with different substitution patterns, leading to varied chemical behavior and uses.
Uniqueness: 3,6-dibromo-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in these fields .
Properties
IUPAC Name |
3,6-dibromo-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKRHGVKYVGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376598 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-65-8 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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